(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Scalable Synthesis : A stereoselective and scalable synthesis of (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has been developed, focusing on the stereoselectivity of the cyclopropanation step (Wang et al., 2013).
- Conformational Studies : Research on bicyclo[3.1.0]hexane and its nitrogen-containing heteroanalogues has highlighted their role as interesting core structures in small molecules with diverse biological activities. These compounds serve as locked analogues of nucleoside building blocks and have applications in natural compound synthesis, bioactive compounds, materials, and catalysts (Jimeno et al., 2011).
- Stereoselective Synthesis : The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, providing a method for obtaining either pure cis or trans acid, which is significant in creating unnatural amino acids (Bakonyi et al., 2013).
Applications in Material Science and Catalysis
- Electrocatalytic Cyclization : The electrolysis of certain substrates led to the formation of (1R,5R,6R)*-4,4-dialkoxy-5-cyano-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid esters, demonstrating the compound's potential in material science applications (Elinson et al., 2006).
- Intramolecular Reductive Cyclopropanation : A variety of derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeleton have been synthesized, highlighting the compound's use in creating complex structures with potential applications in catalysis and material science (Gensini et al., 2002).
properties
IUPAC Name |
(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-2-3-1-4(3)7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEMWFUKTKDJKP-WDCZJNDASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1N[C@@H](C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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